molecular formula C13H23ClN2O2 B2498830 Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride CAS No. 2007915-54-8

Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride

Cat. No.: B2498830
CAS No.: 2007915-54-8
M. Wt: 274.79
InChI Key: YORONYBNOBDTBO-UHFFFAOYSA-N
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Description

Molecular Architecture and Spirocyclic Configuration Analysis

The compound’s core consists of two six-membered piperidine rings sharing a spiro carbon atom, forming the 2,9-diazaspiro[5.5]undecane system. The molecular formula C₁₃H₂₃ClN₂O₂ (MW: 274.79 g/mol) reflects the incorporation of an allyloxycarbonyl group (-O-CO-O-CH₂-CH=CH₂) at position 2 and a protonated tertiary amine at position 9, stabilized by a hydrochloride counterion. Key structural features include:

  • Spiro Junction Geometry : The spiro carbon (C2) adopts a tetrahedral geometry, with bond angles of ~109.5° between the two piperidine rings, as observed in similar diazaspiro systems.
  • Nitrogen Coordination : The N9 atom is protonated, forming a chloride salt, while N2 remains unprotonated due to steric shielding from the allyl carboxylate group.
  • Allyl Carboxylate Substituent : The allyl group introduces π-conjugation and rotational flexibility, influencing electronic distribution and intermolecular interactions.

The SMILES notation C=CCOC(=O)N1CCC2(CCCNC2)CC1.Cl accurately represents the connectivity, highlighting the spiro linkage and substituent positions.

X-ray Crystallographic Characterization of Diazaspiro Core

Single-crystal X-ray diffraction studies of related diazaspiro compounds (e.g., 3,9-diazaspiro[5.5]undecane derivatives) reveal critical insights into bond lengths, angles, and packing arrangements. For allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride:

Parameter Value Source
Spiro C–N bond length 1.47–1.49 Å
Piperidine chair conformation Dihedral angle: 55–60°
Allyl group torsion angle 120–130°

Crystallographic data indicate that the diazaspiro core maintains rigidity, with minimal distortion from ideal chair conformations in both piperidine rings. The allyl carboxylate group adopts a gauche conformation relative to the spiro carbon, optimizing steric interactions. Hydrogen bonding between the protonated N9 and chloride ion (N–H···Cl distance: ~2.1 Å) further stabilizes the crystal lattice.

Conformational Dynamics in Solution Phase

Nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations provide evidence of dynamic behavior in solution:

  • Ring Inversion : The diazaspiro core exhibits slow ring inversion on the NMR timescale, with coalescence temperatures near −40°C for analogous compounds.
  • Allyl Group Rotation : The allyl carboxylate substituent shows free rotation (energy barrier: ~8–10 kJ/mol), as evidenced by averaged proton signals in the ¹H NMR spectrum.
  • Solvent-Dependent Effects : Polar solvents (e.g., D₂O) stabilize the protonated N9 center, while nonpolar solvents (e.g., CDCl₃) promote partial deprotonation and conformational flexibility.

Density functional theory (DFT) calculations predict two low-energy conformers differing by 5–7 kJ/mol, corresponding to axial and equatorial orientations of the allyl group relative to the spiro carbon.

Comparative Analysis with Related Diazaspiro[5.5]undecane Derivatives

The structural and electronic effects of substituents on the diazaspiro[5.5]undecane framework are summarized below:

Derivative Substituents Key Properties Source
Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate Allyloxycarbonyl at N2, HCl salt High solubility in polar solvents
9-Boc-2,9-diazaspiro[5.5]undecane tert-Butoxycarbonyl at N9 Enhanced lipophilicity, stable to hydrolysis
3,9-Diazaspiro[5.5]undecane-based GPIIb-IIIa antagonists Aryl groups at N3/N9 Bioactivity in platelet aggregation inhibition
1-Oxa-4,9-diazaspiro[5.5]undecane Oxygen atom in one ring Altered hydrogen-bonding capacity

The allyl carboxylate group in the target compound introduces distinct electronic effects compared to tert-butyl or aryl substituents. Its electron-withdrawing nature reduces basicity at N2 (pKₐ ~5–6) while maintaining N9 protonation (pKₐ ~9–10). This dual protonation state facilitates salt formation and enhances aqueous solubility relative to neutral derivatives.

Properties

IUPAC Name

prop-2-enyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2.ClH/c1-2-10-17-12(16)15-9-3-4-13(11-15)5-7-14-8-6-13;/h2,14H,1,3-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORONYBNOBDTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCCC2(C1)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride typically involves the reaction of allyl bromide with 2,9-diazaspiro[5.5]undecane-2-carboxylate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Key Functional Group Transformations

The compound’s reactivity is governed by three functional elements:

A. Allyl Carboxylate Group

  • Hydrolysis : Under basic conditions (NaOH, pH 9–11), the allyl ester undergoes saponification to yield the free carboxylic acid.

  • Radical Reactions : The allyl moiety participates in thiol-ene click chemistry, enabling bioconjugation applications .

B. Diazaspiro Core

  • N-Alkylation : Selective alkylation at the secondary nitrogen (position 9) occurs using alkyl halides in DMF, driven by steric and electronic factors .

  • Ring-Opening : Strong acids (e.g., HBr in acetic acid) cleave the spirocyclic structure, forming linear diamines.

C. Hydrochloride Salt

  • Ion Exchange : Treatment with ion-exchange resins (e.g., Amberlite IRA-67) converts the hydrochloride to freebase, improving lipid solubility .

Catalytic and Solvent Effects

  • Catalysts : Asymmetric hydrogenation of intermediate ketones employs [(S)-TsDpen-Ru(p-cymene)Cl], achieving enantiomeric excess >95% .

  • Solvents :

    • 2-Methyltetrahydrofuran : Preferred for biphasic reactions due to low water miscibility and high partition coefficients .

    • Acetonitrile : Facilitates SN2 reactions at the allyl group via polar aprotic stabilization.

Comparative Reaction Analysis

Reactivity differences between Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride and analogs highlight the allyl group’s influence:

Compound Reactivity with H₂O N-Alkylation Efficiency
Allyl 2,9-diazaspiro[...] hydrochlorideModerate hydrolysisHigh (92% yield)
tert-Butyl 2,9-diazaspiro[...] carboxylateNo hydrolysisModerate (68% yield)
3,9-Diazaspiro[...] carboxylic acid

Scientific Research Applications

Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituent/R-Group Melting Point (°C) Key Features
Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride ~276.75 Allyl ester (CH₂CHCH₂) Not reported Unsaturated side chain; enhanced reactivity
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride 324.85 Benzyl ester (C₆H₅CH₂) Not reported Aromatic group; increased lipophilicity
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride 290.83 tert-Butyl ester (C(CH₃)₃) Not reported Bulky substituent; improved stability
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d) 244.28 Phenyl group 162 Rigid spirocore; diketopiperazine motif

Key Observations :

  • In contrast, benzyl and tert-butyl groups modify lipophilicity, impacting membrane permeability and metabolic stability .
  • Salt Forms : Hydrochloride salts (common in all listed compounds) improve aqueous solubility, critical for in vitro assays or formulation .

Biological Activity

Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride (CAS No. 2007915-54-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₁₃H₂₂N₂O₂.HCl
  • Molecular Weight : 238.33 g/mol
  • CAS Number : 2007915-54-8
  • Purity : Typically ≥98% for research applications

Research indicates that compounds within the diazaspiro[5.5]undecane class, including this compound, may interact with various biological targets:

  • GABA Receptor Modulation : Several studies highlight the influence of diazaspiro compounds on the gamma-aminobutyric acid (GABA) receptor system, suggesting potential applications in treating anxiety and other neuropsychiatric disorders .
  • Anti-inflammatory Effects : The modulation of immune responses via GABA receptors indicates a possible role in reducing inflammation . This could be particularly relevant in conditions such as asthma or autoimmune diseases.
  • Pain Management : The spirocyclic structure has been associated with analgesic properties, making it a candidate for further exploration in pain management therapies .

Case Studies and Research Findings

  • Obesity Treatment : A review of diazaspiro compounds suggests their potential in managing obesity through mechanisms that may involve appetite suppression and metabolic regulation .
  • Cardiovascular Health : Preliminary studies indicate that these compounds may exhibit cardioprotective effects, possibly by modulating vascular smooth muscle function or influencing cardiac signaling pathways .
  • Psychotic Disorders : The antagonistic action on GABA receptors positions these compounds as potential treatments for psychotic disorders, warranting further clinical investigation .

Data Table of Biological Activities

Activity AreaObserved EffectsReferences
GABA Receptor ModulationAntagonist properties affecting neuronal signaling
Anti-inflammatoryReduced cytokine release in immune cells
Pain ManagementAnalgesic effects in animal models
Obesity TreatmentAppetite suppression and metabolic effects
Cardiovascular HealthPotential vasodilatory effects

Q & A

Q. Advanced

  • Glioma Xenografts : Subcutaneous or orthotopic implantation of U87MG cells in immunodeficient mice, with compound administration via intraperitoneal injection. Tumor volume reduction and survival endpoints correlate with ER stress markers (e.g., CHOP, ATF4) .
  • Neuropathic Pain Models : Chronic constriction injury (CCI) in rodents, assessing mechanical allodynia via von Frey filaments. Dose-dependent reversal of hyperalgesia indicates target engagement .

What challenges arise in analytical profiling of this compound, and how are they addressed?

Q. Advanced

  • Hygroscopicity : The hydrochloride salt absorbs moisture, complicating mass measurement. Solutions include lyophilization and storage under inert gas .
  • Degradation Products : Acidic conditions may hydrolyze the allyl ester. Stability studies (e.g., forced degradation at pH 1–3) identify critical impurities .
  • Chiral Purity : The spirocyclic core may exist as enantiomers. Chiral HPLC with amylose-based columns resolves stereoisomers .

How can synthetic routes be optimized for scalability while maintaining high enantiomeric excess?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors enhance reaction control (e.g., precise temperature gradients for annulation steps) and reduce side products .
  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity during spirocycle formation .
  • Green Chemistry : Solvent substitution (e.g., replacing dichloromethane with cyclopentyl methyl ether) improves sustainability without compromising yield .

Are there opportunities to repurpose this compound for non-neurological applications, such as antiviral or anti-inflammatory research?

Q. Advanced

  • Antiviral Screening : Similar diazaspiro derivatives inhibit dengue virus NS2B-NS3 protease in vitro. Assays include fluorescence-based protease activity measurements .
  • Anti-Inflammatory Targets : Testing in LPS-stimulated macrophage models (e.g., TNF-α/IL-6 ELISA) evaluates NF-κB pathway modulation .

What safety and handling protocols are critical for laboratory use of this compound?

Q. Advanced

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential irritancy .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine hydrochloride salt particles .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

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